molecular formula C24H24N4O4 B2505618 2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097925-39-6

2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2505618
CAS No.: 2097925-39-6
M. Wt: 432.48
InChI Key: SJIJWCQCSDEEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex heterocyclic compound of significant interest in medicinal chemistry and early-stage pharmaceutical research. This molecule features a unique hybrid structure that combines a 2,3-dihydro-1,4-benzodioxine ring, known for its metabolic stability and presence in pharmacologically active molecules, with a piperidine ring and a 6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one moiety . When compared to its structural analog that contains an azetidine ring, the use of a piperidine ring in this compound may influence properties such as metabolic stability and receptor binding affinity due to the larger ring size and different conformational flexibility . The incorporation of the pyridazinone group is a key feature, as this heterocycle is frequently explored in the development of bioactive molecules. Researchers are investigating this compound and its analogs for potential applications in various biological fields. Based on studies of similar structures, the core framework may possess bioactive properties worthy of investigation in enzyme inhibition and receptor modulation assays . This product is provided for research and development purposes in laboratory settings only. It is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. All buyers assume responsibility for confirming product identity and purity prior to use.

Properties

IUPAC Name

2-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c29-22-5-4-20(18-6-10-25-11-7-18)26-28(22)16-17-8-12-27(13-9-17)24(30)19-2-1-3-21-23(19)32-15-14-31-21/h1-7,10-11,17H,8-9,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIJWCQCSDEEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(=O)C4=C5C(=CC=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N3O3C_{21}H_{21}N_{3}O_{3} with a molecular weight of approximately 335.4 g/mol. The structure features a complex arrangement that includes a benzodioxine moiety and a piperidine ring, which are known to influence biological interactions.

PropertyValue
Molecular FormulaC21H21N3O3
Molecular Weight335.4 g/mol
Purity>95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Notably, it has been shown to inhibit Poly(ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy.

Inhibition of PARP1

PARP1 plays a critical role in DNA repair mechanisms. Inhibition of PARP1 can lead to increased DNA damage in cancer cells, making them more susceptible to chemotherapy. The compound has demonstrated IC50 values indicating its potency as a PARP1 inhibitor:

CompoundIC50 (μM)
Lead Compound 45.8
Compound 100.88

These results suggest that the compound may enhance the efficacy of existing chemotherapeutic agents by targeting PARP1-mediated repair pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it effectively inhibits the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:
In a study evaluating several derivatives of benzodioxine compounds, the lead compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 5.8 μM . Further modifications led to the discovery of more potent analogs with improved selectivity towards cancerous cells.

Other Biological Activities

Beyond its anticancer effects, preliminary research indicates that this compound may also possess anti-inflammatory and neuroprotective properties. The interaction with neuroreceptors suggests potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Target Compound

  • Core : 2,3-Dihydropyridazin-3-one.
  • Substituents :
    • Position 6: Pyridin-4-yl (aromatic, polar).
    • Position 2: Piperidin-4-ylmethyl group modified with 2,3-dihydro-1,4-benzodioxine-5-carbonyl (electron-rich, planar).

Analog 1 : 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Core : Pyrido[1,2-a]pyrimidin-4-one (larger, fused heterocycle).
  • Substituents :
    • Position 2: 1,3-Benzodioxol-5-yl (similar electron-rich benzodioxole group).
    • Position 7: Piperazine (flexible, basic).
  • Key Difference: The pyrido-pyrimidinone core may enhance π-π stacking but reduce metabolic stability compared to the dihydropyridazinone core.

Analog 2 : 2-{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

  • Core: Identical dihydropyridazinone.
  • Substituents :
    • Position 2: Piperidin-4-ylmethyl group modified with 2-methoxyethyl (smaller, less polar).
  • Key Difference : Replacement of the benzodioxine carbonyl with a methoxyethyl group reduces aromaticity and hydrogen-bonding capacity, likely altering target affinity and solubility.

Physicochemical and Pharmacological Properties

Property Target Compound Analog 1 Analog 2
Molecular Formula Not reported (estimated: ~C23H23N5O4) C21H20N4O3 C18H24N4O2
Molecular Weight Not reported (estimated: ~457.5 g/mol) 376.4 g/mol 328.4 g/mol
Key Functional Groups Benzodioxine carbonyl, pyridine Benzodioxole, piperazine Methoxyethyl, pyridine
Solubility Likely moderate (polar pyridine) Low (bulky fused core) Higher (methoxyethyl)
Hypothesized Target Kinases, GPCRs Serine/threonine kinases PDE inhibitors

Research Findings and Hypotheses

Benzodioxine vs. Benzodioxole : The benzodioxine carbonyl in the target compound may confer stronger electron-donating effects and improved binding to kinases (e.g., via hinge-region interactions) compared to the benzodioxole group in Analog 1 .

Piperidine Modifications : The 2-methoxyethyl group in Analog 2 likely enhances aqueous solubility but diminishes aromatic interactions critical for target engagement, as seen in PDE inhibitor studies .

Metabolic Stability: The dihydropyridazinone core in the target compound and Analog 2 is less prone to oxidative metabolism than the pyrido-pyrimidinone core in Analog 1, suggesting longer half-lives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.